1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques such as FT-IR, HR-MS, 1D and 2D NMR .Scientific Research Applications
Optoelectronic Device Applications
One application of derivatives of dihydropyridine, which includes compounds similar to 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is in the field of optoelectronics. Roushdy et al. (2019) investigated the optical absorption and electrical characteristics of a specific dihydropyridine derivative, finding its potential for use in optoelectronic devices due to its photosensitivity and photocurrent properties Roushdy et al., 2019.
Physical Property Analysis
The physical properties such as density, sound speed, and viscosity of dihydropyridine derivatives have been extensively studied. Baluja and Talaviya (2016) conducted research on various dihydropyridine derivatives, contributing to a better understanding of their solute-solvent interactions and molecular structures Baluja & Talaviya, 2016.
Spectroscopic and Structural Analysis
The spectroscopic and structural features of dihydropyridine derivatives have been explored to understand their molecular structure and optical properties. Cetina et al. (2010) performed a detailed analysis of several pyridine derivatives, revealing insights into their emission spectra and structural conformations Cetina, Tranfić, Sviben & Jukić, 2010.
Corrosion Inhibition
Dihydropyridine derivatives have also been identified as effective corrosion inhibitors. Ibraheem (2019) synthesized a dihydropyridine-3-carbonitrile derivative and tested its efficacy as a corrosion inhibitor on mild steel, demonstrating significant inhibition performance Ibraheem, 2019.
Anticancer Applications
Some dihydropyridine derivatives have shown potential as anticancer agents. Abdel-Fattah et al. (2012) synthesized and evaluated various dihydropyridine derivatives against cancer cell lines, identifying compounds with notable inhibitory effects Abdel-Fattah, El-Naggar, Rashied, Gary, Piazza & Abadi, 2012.
Mechanism of Action
Safety and Hazards
Future Directions
Fluorinated compounds and their derivatives play an important role in some biological activities in medicine. They are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Therefore, the study and development of new fluorinated compounds continue to be a promising area of research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-9-7-10(2)17(14(18)13(9)8-16)12-5-3-11(15)4-6-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUTWROCYSKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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